2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
Description
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused triazolo-pyridine core substituted with a cyclobutyl group at position 2 and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYMNBXAHXEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C .
Industrial Production Methods
the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its cyclobutyl group contributes to its distinct chemical reactivity, making it suitable for various chemical transformations.
Biology
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid exhibits several biological activities:
-
Enzyme Inhibition : It acts as an inhibitor for enzymes such as:
- PHD-1 (Prolyl Hydroxylase Domain Protein 1) : Involved in hypoxia signaling.
- JAK1 and JAK2 (Janus Kinases) : Critical in cytokine signaling pathways.
- RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) : Plays a role in T-helper 17 cell differentiation.
- Antiproliferative Activity : Research indicates that derivatives of this compound show significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity against pathogenic bacteria, indicating potential for antibiotic development.
Medicine
Due to its biological activities, the compound is being explored for therapeutic applications. Its role as an inverse agonist for RORγt suggests potential in treating autoimmune diseases and other conditions related to immune response modulation.
Case Studies and Research Findings
Several studies have evaluated the synthesis and biological evaluation of this compound and its analogs:
- A study synthesized various triazolopyridine derivatives and assessed their antiproliferative activity against A375 melanoma cells. Results indicated that certain modifications improved efficacy in inhibiting cell growth.
- Another investigation focused on synthesizing fluorinated derivatives of this compound. The findings revealed that these modifications could enhance the biological activity of the parent compound.
Unique Aspects
The cyclobutyl group in 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid differentiates it from other triazolopyridine derivatives. This unique structural feature contributes to its specific reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid, highlighting differences in substituents, molecular properties, and reported activities:
Structural and Functional Insights
Cyclobutyl vs. Cyclopropyl Substituents
- The cyclobutyl group introduces greater steric bulk and conformational strain compared to the cyclopropyl analog. This could influence binding to biological targets, such as enzymes or receptors, by altering van der Waals interactions .
- Cyclopropyl derivatives are more common in drug discovery due to their metabolic stability and balanced lipophilicity .
Aromatic vs. Fluorine substitution often enhances bioavailability and membrane permeability, as seen in other triazolo-pyridine derivatives .
Carboxylic Acid Functionality
- The carboxylic acid group at position 6 is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions with targets. This moiety may also facilitate salt formation for improved solubility .
Biological Activity
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring and features a cyclobutyl group that significantly influences its biological activity and chemical reactivity. Its unique structure makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 217.22 g/mol
- CAS Number : 1506419-04-0
Biological Activity
The biological activity of 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has been explored in various studies, indicating its potential as a therapeutic agent.
-
Inhibition of Enzymes : The compound has been identified as an inhibitor for several enzymes, including:
- PHD-1 (Prolyl Hydroxylase Domain Protein 1) : Involved in hypoxia signaling.
- JAK1 and JAK2 (Janus Kinases) : Critical in cytokine signaling pathways.
- RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) : Plays a role in the differentiation of T-helper 17 cells.
- Antiproliferative Activity : Research has demonstrated that derivatives of triazolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid have shown activity against breast and colon cancer cell lines through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .
- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity against pathogenic bacteria, indicating the potential for developing new antibiotics .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- A study reported the synthesis of various triazolopyridine derivatives and evaluated their antiproliferative activity against A375 melanoma cells. The results indicated that certain modifications led to improved efficacy in inhibiting cell growth .
- In another investigation, researchers synthesized fluorinated derivatives and assessed their biological properties. The findings revealed that these modifications could enhance the biological activity of the parent compound .
Summary of Biological Activities
Q & A
Q. Methodology :
- Synthesis : Use multi-component one-pot reactions or stepwise cyclization. For example, analogous triazolopyrimidine derivatives are synthesized via condensation of aminotriazoles with β-ketoesters or ketones under acidic conditions (e.g., acetic acid reflux) . Cyclobutyl groups can be introduced via alkylation or Suzuki coupling.
- Characterization :
- 1H NMR : Analyze aromatic protons (δ 7.0–9.0 ppm) and cyclobutyl protons (δ 1.2–4.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) .
- Melting Point : Determine purity (e.g., analogs in show MPs ~190–195°C) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodology :
- 1H/13C NMR : Assign signals for the triazolo-pyridine core and cyclobutyl substituents. For example, in similar compounds, the pyridine C-6 carboxylic acid proton is absent due to deprotonation, but its carbon appears at ~165–170 ppm in 13C NMR .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680–1720 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystals are obtainable) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Methodology :
- Variation of Substituents : Replace cyclobutyl with other alkyl/aryl groups (e.g., cyclohexyl, phenyl) and test receptor binding affinity. For example, cycloheptyl analogs in showed enhanced CB2 receptor activity .
- Functional Group Modifications : Convert the carboxylic acid to amides or esters to alter lipophilicity and bioavailability .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition, receptor binding) and compare IC50 values. Ensure consistency in assay conditions (pH, temperature) to minimize variability .
Advanced: What computational strategies are suitable for predicting the reactivity of the triazolo-pyridine core?
Q. Methodology :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the heterocyclic ring.
- Molecular Docking : Predict binding modes with target proteins (e.g., cannabinoid receptors) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Advanced: How should researchers address contradictions in reported biological activity data?
Q. Methodology :
- Reproducibility Checks : Replicate assays with standardized protocols (e.g., cell lines, buffer systems).
- Purity Validation : Re-analyze compound purity via HPLC and NMR. Impurities >5% can skew results .
- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity .
Basic: What are the stability and storage recommendations for this compound?
Q. Methodology :
- Storage : Store at –20°C under inert atmosphere (N2/Ar) to prevent hydrolysis or oxidation. Similar compounds in are labeled as hygroscopic; use desiccants .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How can biological evaluation be optimized for in vivo models?
Q. Methodology :
- Formulation : Use solubilizing agents (e.g., DMSO/PEG mixtures) for IP/IV administration.
- Dose-Response Studies : Start with 1–10 mg/kg doses based on in vitro IC50 values.
- Pharmacokinetics : Measure plasma half-life and metabolite profiles via LC-MS/MS .
Advanced: What purification challenges arise during synthesis, and how can they be resolved?
Q. Methodology :
- Common Issues : Low yields due to side reactions (e.g., over-alkylation).
- Solutions :
- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/hexane).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) .
- TLC Monitoring : Track reaction progress with UV-active spots .
Advanced: How can multi-step synthesis be optimized for scalability?
Q. Methodology :
- Catalysis : Employ Pd-mediated cross-coupling for cyclobutyl introduction (e.g., Suzuki-Miyaura) .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytics : Use PAT (Process Analytical Technology) tools for real-time reaction monitoring .
Advanced: What strategies mitigate undesired reactivity in the triazolo-pyridine system?
Q. Methodology :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation .
- pH Control : Maintain mild acidity (pH 4–6) to prevent ring-opening reactions .
- Low-Temperature Reactions : Perform sensitive steps (e.g., cyclization) at 0–5°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
